molecular formula C22H23N3O6S B2961807 N-(4-{[(2,5-dimethoxyphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-3,4-dimethoxybenzamide CAS No. 1005308-36-0

N-(4-{[(2,5-dimethoxyphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-3,4-dimethoxybenzamide

Cat. No.: B2961807
CAS No.: 1005308-36-0
M. Wt: 457.5
InChI Key: BQXYYSTUNVDBJM-UHFFFAOYSA-N
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Description

N-(4-{[(2,5-Dimethoxyphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-3,4-dimethoxybenzamide is a heterocyclic compound featuring a central 1,3-thiazole ring substituted with a carbamoylmethyl group at position 4 and a 3,4-dimethoxybenzamide moiety at position 2. This compound is structurally related to intermediates in pharmaceutical research, particularly in the synthesis of active pharmaceutical ingredients (APIs) targeting metabolic or inflammatory pathways .

Properties

IUPAC Name

N-[4-[2-(2,5-dimethoxyanilino)-2-oxoethyl]-1,3-thiazol-2-yl]-3,4-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O6S/c1-28-15-6-8-17(29-2)16(11-15)24-20(26)10-14-12-32-22(23-14)25-21(27)13-5-7-18(30-3)19(9-13)31-4/h5-9,11-12H,10H2,1-4H3,(H,24,26)(H,23,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQXYYSTUNVDBJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)CC2=CSC(=N2)NC(=O)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{[(2,5-dimethoxyphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-3,4-dimethoxybenzamide typically involves a multi-step organic synthesis process. One common method includes the reaction of 2,5-dimethoxyaniline with thionyl chloride to form the corresponding thiazole derivative. This intermediate is then reacted with 3,4-dimethoxybenzoyl chloride in the presence of a base such as triethylamine to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(4-{[(2,5-dimethoxyphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-3,4-dimethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

N-(4-{[(2,5-dimethoxyphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-3,4-dimethoxybenzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the treatment of infectious diseases and cancer.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-{[(2,5-dimethoxyphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-3,4-dimethoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with cell division or induce apoptosis through the activation of specific signaling pathways.

Comparison with Similar Compounds

Structural Analogs with Modified Aromatic Substituents

Compound 1 : N-(4-{[(2,6-Dimethylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-3,4-dimethoxybenzamide (CAS: 1005308-34-8)

  • Key Differences : The 2,6-dimethylphenyl group replaces the 2,5-dimethoxyphenyl group, substituting methoxy with methyl groups.

Compound 2 : N-(2-(3,4-Dimethoxyphenyl)-4-oxo-4H-benzo[d][1,3]oxazin-6-yl)-3,4-dimethoxybenzamide

  • Key Differences : Incorporates a benzo[d][1,3]oxazin-4-one core instead of a thiazole ring.
  • However, the absence of the thiazole’s sulfur atom may reduce metabolic stability .

Heterocyclic Derivatives with Thiazole/Thiadiazole Cores

Compound 3 : 2-Methoxy-N-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]benzamide

  • Key Differences : Replaces the 1,3-thiazole with a 1,3,4-thiadiazole ring and lacks the carbamoylmethyl side chain.
  • Impact : Thiadiazoles exhibit stronger π-acceptor properties due to the additional nitrogen atom, which may enhance interactions with enzymatic targets. This compound demonstrated fungicidal and insecticidal activities, suggesting the thiazole/thiadiazole core is critical for bioactivity .

Compound 4 : S-Alkylated 1,2,4-Triazoles (e.g., compounds [10–15] in )

  • Key Differences : Feature a 1,2,4-triazole ring instead of thiazole, with sulfonylphenyl and fluorophenyl substituents.
  • Fluorine substituents enhance metabolic stability and bioavailability compared to methoxy groups .

Pharmacologically Active Benzamide Derivatives

Compound 5 : N,N′-(2-((4-(Trifluoromethyl)benzyl)carbamoyl)-1,4-phenylene)bis(3,4-dimethoxybenzamide) (1b)

  • Key Differences : Contains a bis-benzamide scaffold with a trifluoromethylbenzyl group.
  • Impact : The trifluoromethyl group increases electronegativity and resistance to oxidative metabolism. In vivo studies showed efficacy in metabolic syndrome models, highlighting the role of benzamide derivatives in modulating lipid and glucose metabolism .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Core Structure Key Substituents Molecular Weight (g/mol) Bioactivity Notes
Target Compound 1,3-Thiazole 2,5-Dimethoxyphenyl, 3,4-Dimethoxy ~470 (estimated) API intermediate
Compound 1 (CAS: 1005308-34-8) 1,3-Thiazole 2,6-Dimethylphenyl 425.50 Enhanced lipophilicity
Compound 3 (Thiadiazole derivative) 1,3,4-Thiadiazole 2-Methoxyphenyl 357.40 Fungicidal activity
Compound 5 (1b) Bis-Benzamide Trifluoromethylbenzyl 684.63 Anti-metabolic syndrome

Table 2: Spectral Characteristics

Compound IR νC=O (cm⁻¹) IR νC=S (cm⁻¹) ¹H-NMR δ (ppm) Key Signals
Target Compound ~1660–1680 Not observed 3.8–4.0 (methoxy), 7.2–8.1 (aromatic)
Compound 1 Similar Not observed 2.3–2.5 (methyl), 3.8–4.0 (methoxy)
Triazole [7–9] Absent 1247–1255 6.8–7.5 (fluorophenyl, sulfonylphenyl)

Key Research Findings

  • Electronic Effects : Methoxy groups in the target compound enhance solubility and hydrogen-bonding capacity compared to methyl or trifluoromethyl analogs, which prioritize lipophilicity .
  • Heterocyclic Influence : Thiazole cores offer a balance between metabolic stability (via sulfur) and planar geometry for target binding, whereas thiadiazoles and triazoles provide distinct electronic profiles for specialized applications .
  • Biological Relevance : Benzamide derivatives with dimethoxy substitutions (e.g., Compound 5) show promise in metabolic disease models, suggesting the target compound could be optimized for similar pathways .

Biological Activity

N-(4-{[(2,5-dimethoxyphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-3,4-dimethoxybenzamide is a complex organic compound notable for its potential biological activities. This compound features a thiazole ring and multiple methoxy groups, which contribute to its pharmacological properties. Understanding its biological activity is crucial for its application in medicinal chemistry and drug development.

Chemical Structure and Properties

The compound can be characterized by the following structural components:

  • Thiazole Ring : A five-membered heterocyclic structure containing sulfur and nitrogen.
  • Methoxy Groups : Two methoxy substituents that enhance solubility and biological activity.
  • Benzamide Group : A functional group that is often associated with various biological activities.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The thiazole ring and methoxy groups facilitate binding to enzymes and receptors, leading to modulation of their activity. This mechanism underlies the compound's potential as an anticancer agent and enzyme inhibitor.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. It has been shown to inhibit cancer cell proliferation by targeting specific enzymes involved in cell growth pathways. For instance:

  • Inhibition of Enzymes : The compound may inhibit enzymes such as dihydrofolate reductase (DHFR), which is crucial for DNA synthesis in rapidly dividing cells .
  • Cell Proliferation Studies : In vitro studies have demonstrated its ability to reduce the viability of various cancer cell lines, including those resistant to conventional therapies.

Enzyme Inhibition

This compound has been explored for its potential as an enzyme inhibitor:

  • Mechanism of Inhibition : The compound may act as a competitive inhibitor for certain enzymes, disrupting their normal function and leading to reduced metabolic activity in target cells.

Case Studies

Several studies have highlighted the biological effects of this compound:

  • Study on Cancer Cell Lines : A study showed that treatment with this compound resulted in a significant decrease in cell viability in breast cancer cell lines compared to untreated controls.
  • Mechanistic Insights : Another study investigated the mechanism by which the compound induces apoptosis in cancer cells through the activation of caspases and modulation of apoptotic pathways.

Comparative Analysis

To better understand the significance of this compound's biological activity, it is useful to compare it with similar compounds.

Compound NameStructure FeaturesBiological Activity
N-(4-{[(2,5-Dimethoxyphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-3-methoxybenzamideThiazole ring; Methoxy groupsModerate anticancer activity
N-(4-{[(2,5-Dimethoxyphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-4-methoxybenzamideThiazole ring; Different substitution patternLower enzyme inhibition

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